Jaceosidin
Overview
Description
Jaceosidin is a trihydroxyflavone, a type of flavone with hydroxy groups at positions 5, 7, and 4’ and methoxy groups at positions 3’ and 6 . It is isolated from Salvia tomentosa and Artemisia asiatica and exhibits anti-allergic, anti-inflammatory, and apoptosis-inducing activities .
Synthesis Analysis
The biosynthetic pathways and related genes of Jaceosidin have been explored in Artemisia argyi . The study identified eight putative flavone-6-hydroxylase (F6H) genes, which were responsible for providing a methyl group acceptor into the flavone basic skeleton. Furthermore, five O-methyltransferases (OMTs) genes were identified, which were required for the site-specific O-methylation during the biosynthesis of Jaceosidin .
Molecular Structure Analysis
Jaceosidin has a molecular formula of C17H14O7 and a molecular weight of 330.29 g/mol . The IUPAC name is 5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-6-methoxychromen-4-one .
Chemical Reactions Analysis
Jaceosidin exhibits a variety of pharmacological activities including anti-inflammatory, anti-oxidant, anti-bacterial, antiallergic, and anti-cancer activities . The therapeutic action of Jaceosidin, especially the modulation of different cell signaling pathways (ERK1/2, NF-κB, PI3K/Akt, and ATM-Chk1/2) which become deregulated in various pathological disorders, have been focused .
Physical And Chemical Properties Analysis
Jaceosidin has a molecular formula of C17H14O7 and a molecular weight of 330.29 g/mol . The IUPAC name is 5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-6-methoxychromen-4-one .
Scientific Research Applications
Cancer Research
Cervical Cancer Inhibition : Jaceosidin has demonstrated potential as an inhibitor of oncogenes, specifically inhibiting the function of E6 and E7 oncoproteins of HPV 16, suggesting potential applications in the treatment of HPV-associated cervical cancers (Lee et al., 2005).
Oral Cancer Therapy : It induces apoptotic cell death in oral squamous cell carcinoma cells, acting through the Akt pathway and showing selective chemotherapeutic potential without affecting normal epithelial cell viability (Han et al., 2018).
Breast Cancer Treatment : Jaceosidin has been observed to induce apoptosis in MCF-7 human breast cancer cells, modulating expressions of apoptosis-associated proteins (Ojulari et al., 2020).
Neuroinflammation and Neuroprotection
- Neuroinflammation Inhibition : It exhibits anti-inflammatory effects on microglia, the innate immune cells in the central nervous system, thus reducing neuroinflammation. This suggests its potential use in treating neuroinflammatory conditions (Nam et al., 2013).
Other Therapeutic Applications
Antioxidant Activity : Jaceosidin has shown antioxidant properties, particularly in inhibiting LDL oxidation, a key factor in atherosclerosis. This points to its potential application in cardiovascular diseases (Kim et al., 2008).
Diabetes Management : It has been found to ameliorate insulin resistance and kidney dysfunction in diabetic mice, enhancing insulin receptor signaling and the antioxidant defense system (Park et al., 2020).
Immunosuppressive Effects : Jaceosidin can inhibit T cell proliferation and activation, making it a potential candidate for treatments in conditions where immunosuppression is desired (Yin et al., 2011).
Safety And Hazards
Jaceosidin is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .
Future Directions
The bioavailability of Jaceosidin, an anti-cancer compound, should be enhanced by utilizing various chemical, biological, and computational techniques . Moreover, it is recommended that researchers and scientists should work on exploring the mode of action of this particular flavone to precede it further as a potent anti-cancer compound .
properties
IUPAC Name |
5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-6-methoxychromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O7/c1-22-13-5-8(3-4-9(13)18)12-6-10(19)15-14(24-12)7-11(20)17(23-2)16(15)21/h3-7,18,20-21H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLAAQZFBFGEBPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=O)C3=C(O2)C=C(C(=C3O)OC)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00171022 | |
Record name | Jaceosidin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00171022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Jaceosidin | |
CAS RN |
18085-97-7 | |
Record name | Jaceosidin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18085-97-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Jaceosidin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018085977 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Jaceosidin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00171022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | JACEOSIDIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5U4Y68G678 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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